molecular formula C17H27BN2O2 B8129703 1-(Methyl-d3)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

1-(Methyl-d3)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

Cat. No.: B8129703
M. Wt: 305.2 g/mol
InChI Key: RDFJBDMCBVSCFI-VPYROQPTSA-N
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Description

1-(Methyl-d3)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a trideuteriomethyl group and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trideuteriomethyl)piperazine typically involves multiple steps:

    Formation of the Boronic Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with a trideuteriomethyl group through a nucleophilic substitution reaction, often using a deuterated methyl halide as the reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methyl-d3)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenyl ring.

    Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents and strong bases.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced piperazine or phenyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Methyl-d3)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Medicine: Investigated for its potential as a drug candidate or as a part of drug delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trideuteriomethyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-(Methyl-d3)-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is unique due to the presence of the trideuteriomethyl group, which can provide insights into reaction mechanisms through isotopic labeling. Additionally, the combination of the boronic ester and piperazine ring offers a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trideuteriomethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)20-12-10-19(5)11-13-20/h6-9H,10-13H2,1-5H3/i5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFJBDMCBVSCFI-VPYROQPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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